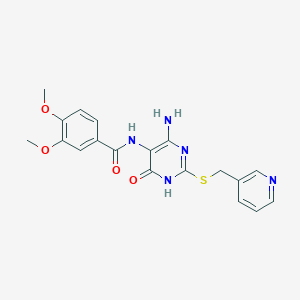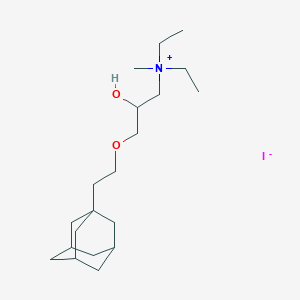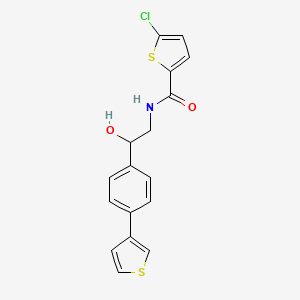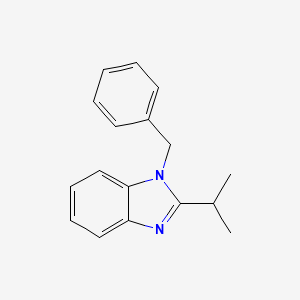
1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole is a compound that can be categorized within the broader class of benzodiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzodiazole derivatives, which can give insights into the chemical behavior and potential applications of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole.
Synthesis Analysis
The synthesis of benzodiazole derivatives often involves the formation of the benzodiazole ring through condensation reactions. For example, the synthesis of 1,3-bis(benzimidazol-2-yl)benzene derivatives is achieved by modifying the central phenyl scaffold with benzimidazolyl groups . Similarly, the synthesis of 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles involves condensation of 1-[2-(1H-tetrazol-5-yl)-ethyl]-1H-benzotriazole with acid chlorides . These methods suggest that the synthesis of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole could also involve a multi-step process including the formation of the benzodiazole core followed by side-chain modifications.
Molecular Structure Analysis
The molecular structure of benzodiazole derivatives is crucial for their biological activity. The crystal structure of related compounds, such as 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, has been determined using single-crystal X-ray diffraction, which provides detailed information about the molecular geometry and intermolecular interactions . These structural analyses are supported by DFT calculations and Hirshfeld surface analysis, which can also be applied to understand the molecular structure of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole.
Chemical Reactions Analysis
The reactivity of benzodiazole derivatives can vary depending on the substituents attached to the core structure. For instance, the presence of electron-withdrawing groups can significantly enhance the anionophoric activity of benzimidazole derivatives . The chemical reactions of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole would likely be influenced by the benzyl and isopropyl substituents, which could affect its reactivity in biological systems or synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazole derivatives are determined by their molecular structure. While the papers provided do not directly discuss the properties of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole, they do provide insights into the properties of similar compounds. For example, the solubility, melting point, and stability of these compounds can be inferred from their molecular interactions and crystal packing . Additionally, the presence of specific functional groups can influence the compound's ability to participate in hydrogen bonding or other non-covalent interactions, which in turn affects its physical properties.
Applications De Recherche Scientifique
Gas-Phase Thermolysis and Kinetic Studies
1-Benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole, a derivative of benzotriazole, has been studied for its gas-phase thermolysis revealing products like aniline and substituted indoles. The kinetic analysis provided insights into the reaction mechanism, involving extrusion of a stable nitrogen molecule and formation of a reactive 1,3-biradical intermediate (Dib et al., 2004).
Anticancer and DNA Interaction Properties
Compounds structurally related to 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole have shown significant DNA binding properties, cellular DNA lesion activities, and cytotoxicity against cancer cell lines. Their ability to intercalate with DNA makes them potential candidates for anticancer therapy (Paul et al., 2015).
Synthesis of Derivatives with Antimicrobial and Antifungal Activities
Research has explored the synthesis of novel derivatives incorporating the 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole structure, demonstrating antimicrobial and antifungal properties. These studies highlight the therapeutic potential of such compounds in treating infectious diseases (Al-Omran & El-Khair, 2011).
Corrosion Inhibition
Derivatives of 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole have been evaluated as corrosion inhibitors for carbon steel in acidic environments. Their efficacy suggests applications in protecting industrial materials from corrosion, further supported by theoretical studies using density functional theory (DFT) (Hu et al., 2016).
Molecular Aggregation Studies
Studies on molecular aggregation, relevant to pharmaceutical formulation and materials science, have included compounds related to 1-benzyl-2-(propan-2-yl)-1H-1,3-benzodiazole. These investigations help understand the solubility and stability characteristics of pharmaceutical compounds (Matwijczuk et al., 2016).
Orientations Futures
The study of benzodiazole derivatives is a rich field with many potential future directions. These compounds have found use in a variety of applications, including medicinal chemistry, materials science, and coordination chemistry . Future research could explore new synthetic methods, novel applications, or detailed studies of their physical and chemical properties.
Propriétés
IUPAC Name |
1-benzyl-2-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-13(2)17-18-15-10-6-7-11-16(15)19(17)12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIFVKSIASZCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-isopropyl-1H-benzo[d]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

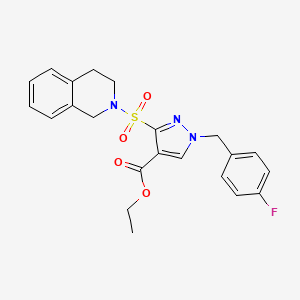

![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2552312.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)
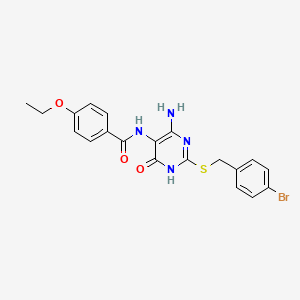

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)
![ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2552322.png)

